molecular formula C25H25N5O B2466488 (7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1207001-87-3

(7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2466488
M. Wt: 411.509
InChI Key: OCVVULALBBWNJV-UHFFFAOYSA-N
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Description

The compound (7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of compounds that were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of the compound’s core structure and contribute to its biological activity .

Scientific Research Applications

Anticancer and Antimicrobial Activities

Compounds with structural similarities to (7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone have been extensively studied for their potential therapeutic applications. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cells. These compounds have demonstrated potent inhibitory activity against key biological targets such as the epidermal growth factor receptor (EGFR), the fibroblast growth factor receptor (FGFR), the insulin receptor (IR), and the vascular endothelial growth factor receptor (VEGFR), with particular potency against FGFR (Bakr & Mehany, 2016).

Additionally, novel pyrazole derivatives have shown promising antimicrobial and anticancer properties, with certain compounds outperforming established drugs like doxorubicin in terms of anticancer activity. Most of these novel compounds also exhibit good to excellent antimicrobial activity, highlighting their potential as dual-function therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enhancing Solubility for Drug Formulation

Research into the formulation of poorly water-soluble compounds similar to (7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone has led to the development of precipitation-resistant solutions. These formulations are designed to increase in vivo exposure and bioavailability, a crucial step for the early toxicological and clinical evaluation of new therapeutic agents. Studies have shown that solubilized, precipitation-resistant formulations achieve higher plasma concentrations in vivo, improving dose proportionality and potentially enhancing therapeutic efficacy (Burton et al., 2012).

Targeting Specific Biological Pathways

The synthesis and evaluation of pyrazole and pyrimidine derivatives have explored their utility in targeting specific biological pathways. For instance, some compounds have been identified with excellent in vitro antitumor activity, particularly against MCF-7 cell lines, and have shown high antimicrobial and antioxidant activities. This research underscores the potential of these compounds to serve as leads for the development of new anticancer therapies with additional beneficial properties (Farag & Fahim, 2019).

Future Directions

The compound (7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone shows promising results as a CDK2 inhibitor . Future research could focus on further investigations of this compound, including its synthesis process, chemical reactions, physical and chemical properties, safety and hazards, and its potential applications in cancer treatment .

properties

IUPAC Name

[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c1-18-8-9-20(16-19(18)2)23-10-11-26-24-22(17-27-30(23)24)25(31)29-14-12-28(13-15-29)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVVULALBBWNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone

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